molecular formula C14H36N2O6Si2 B1360185 N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine CAS No. 68845-16-9

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Cat. No. B1360185
CAS RN: 68845-16-9
M. Wt: 384.62 g/mol
InChI Key: HZGIOLNCNORPKR-UHFFFAOYSA-N
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Description

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is a chemical compound that has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .


Molecular Structure Analysis

The molecular formula of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is C14H36N2O6Si2 . The compound has a molecular weight of 384.62 g/mol . The InChI representation of the molecule is InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 .


Chemical Reactions Analysis

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine has been used as an organic ligand for the surface modification of silica gel to uptake heavy metal ions . It can react with fluorinated carbon nanotubes (F-CNT) to form aminoalkylalkoxysilane functionalized carbon nanotubes .


Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine include a density of 1.0±0.1 g/cm3 . The boiling point is 376.7±32.0 °C at 760 mmHg . The compound has a flash point of 181.6±25.1 °C .

Scientific Research Applications

Nanoparticle Synthesis and Display Devices

Khiterer and Shea (2007) developed a method for synthesizing functional hybrid nanoparticles, including those derived from N,N'-bis[(3-trimethoxysilyl)propyl]ethylenediamine. These spherical, monodisperse nanoparticles, synthesized using inverse water-in-oil polymerization methods, have potential in display devices due to their electrochemical activity and in carrying polyanions like DNA (Khiterer & Shea, 2007).

Gemini Surfactants and Biological Properties

Wilk et al. (2002) explored the synthesis and structural analysis of aldonamide-type gemini surfactants. These nonionic sugar surfactants exhibit practical nontoxicity to gram-negative bacteria and fungi, with certain inhibitory effects on gram-positive bacteria. The study found that these surfactants are biodegraded to a significant extent by environmental microorganisms, indicating low ecotoxicity (Wilk et al., 2002).

Surface and Micellar Properties

Komorek and Wilk (2004) characterized the surface and micellar properties of new gemini aldonamide-type surfactants, including derivatives of N,N'-bisalkyl-N,N'-bis[(3-gluconylamide)propyl]ethylenediamines. These surfactants demonstrated efficient adsorption at the free surface and remarkable behavior in forming micelles in water, with low critical micelle concentration values (Komorek & Wilk, 2004).

Functionalization of Carbon Nanotubes

Oki et al. (2008) described the functionalization of single-walled carbon nanotubes with N-[3-(trimethoxysilyl)propyl]ethylenediamine and its cobalt complex. This functionalization led to new nanostructures with practical applications, indicating the potential of this compound in nanotechnology (Oki et al., 2008).

Iron Chelation and Oxidative Damage Protection

Galey et al. (2000) investigated the use of lipophilic analogues and prodrugs of N,N'-bis(3,4,5-trimethoxybenzyl)ethylenediamine-N,N'-diacetic acid in protecting against oxidative damage. These compounds showed promise in shielding biological molecules and cells from oxidative stress, contributing to the field of cellular protection (Galey et al., 2000).

Safety And Hazards

N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye damage/eye irritation and skin sensitization . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine
Source PubChem
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InChI

InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3
Source PubChem
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InChI Key

HZGIOLNCNORPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H36N2O6Si2
Source PubChem
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DSSTOX Substance ID

DTXSID2044977
Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Molecular Weight

384.62 g/mol
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Physical Description

Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS]
Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine
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Product Name

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

CAS RN

68845-16-9
Record name N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine
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Record name N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine
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Record name 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]-
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Record name N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
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Record name N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine
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Record name N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE
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Synthesis routes and methods

Procedure details

A 2 liter, 3-necked reaction flask equipped with a magnetic stirrer, electric heating mantle, dropping funnel and water condenser, containing 22.0 grams of NH2CH2CH2NH(CH2)3Si(OCH3)3 was heated to 140° C. whereupon the addition thereto of 198.0 grams of 3-chloropropyltrimethoxy silane (Cl(CH2)3Si(OCH3)3) was commenced. Cl(CH2)3Si(OCH3)3 was introduced dropwise to the reaction flask over a period of 1 hour while maintaining a temperature of 145° C. to 150° C. by the occasional application of a water bath. The resultant mixture was cooled to 75° C., and 90 grams of anhydrous ethylenediamine was added to the cooled mixture. Thereafter, the mixture was allowed to separate into layers with the upper product containing layer being separated therefrom and stripped by vacuum distillation of lowboiling volatiles to yield 370 grams of (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3. Amine titration and 13C NMR and 29Si NMR analysis verified the assigned structure of the resultant product.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
M Khiterer, KJ Shea - Nano letters, 2007 - ACS Publications
A method for the synthesis of functional hybrid nanoparticles of uniform size is reported. 1,1‘-bis[3-(trimethoxysilyl)propyl]-4,4‘-bipyridinium iodide and N,N‘-bis[(3-trimethoxysilyl)propyl]…
Number of citations: 36 pubs.acs.org
A Zych, R Pinalli, M Soliman, J Vachon, E Dalcanale - Polymer, 2020 - Elsevier
Functional polyethylene (PE) bearing pendant hydroxyl groups was dynamically crosslinked via reactive extrusion using commercially available N,N′-Bis[3-(trimethoxysilyl)propyl] …
Number of citations: 52 www.sciencedirect.com
H Zhu, DJ Jones, J Zajac, R Dutartre… - Chemistry of …, 2002 - ACS Publications
Highly ordered large mesopore organosilicas have been obtained by direct liquid crystal templating in acid media using bridged silsesquioxane (EtO) 3 Si−CH 2 −CH 2 −Si(OEt) 3 [bis(…
Number of citations: 142 pubs.acs.org
이상미, 박성환, 하기룡 - 한국고분자학회학술대회연구논문초록집, 2014 - cheric.org
본 연구는 나노 크기의 실리카 입자를 2 차 아미노기 (NH) 를 2 개 가지는 dipodal 형태의 실란 커플링제인 N, N'-bis [3-(trimethoxysilyl) propyl] ethylenediamine (BTPED) 로 1 차로 표면 개질 …
Number of citations: 2 www.cheric.org
Y Sainohira, K Fujino, A Shimojima, K Kuroda… - Journal of Sol-Gel …, 2019 - Springer
In this study, we prepared a series of amine-functionalized polysilsesquioxanes (PSQs) containing cross-linked structures via the hydrolytic condensation of mixtures of amino-group-…
Number of citations: 6 link.springer.com
SS Park, JH Shin, D Zhao, CS Ha - Journal of Materials Chemistry, 2010 - pubs.rsc.org
In this work, we report the first successful synthesis of free-standing and bridged amine-functionalized PMO films grown at the air–water interface using 1,2-bis(triethoxysilyl)ethane (…
Number of citations: 25 pubs.rsc.org
이상영, 전영태, 조영길, 담비, 김환기 - 한국고분자학회학술대회연구 …, 2014 - dbpia.co.kr
It has been reported that the no PEMFC systems are available except PBI system as an alternative energy generating systems for automobile due to its harsh operating condition, mainly …
Number of citations: 0 www.dbpia.co.kr
오성근 - 13th IACIS International Conference on Surface and …, 2009 - scholarworks.bwise.kr
Functionalized periodic mesoporous organosilicas (PMOs) were synthesized using the mixture of tetramethyl orthosilicate (TMOS) and organosilanes such as 1,2-bis(trimethoxysilyl)…
Number of citations: 0 scholarworks.bwise.kr
오성근 - 2009 년도춘계정기총회, 심포지엄및연구논문발표회, 2009 - scholarworks.bwise.kr
Functionalized periodic mesoporous organosilicas (PMOs) were synthesized using the mixture of tetramethyl orthosilicate(TMOS) and organosilanes such as 1,2-bis(trimethoxysilyl)…
Number of citations: 0 scholarworks.bwise.kr
R Voss, A Thomas, M Antonietti, GA Ozin - Journal of Materials …, 2005 - pubs.rsc.org
Mesoporous organosilicas (MOs) represent a promising class of organic–inorganic nanocomposites for a broad range of applications like catalysis, sensing, separation, or …
Number of citations: 41 pubs.rsc.org

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